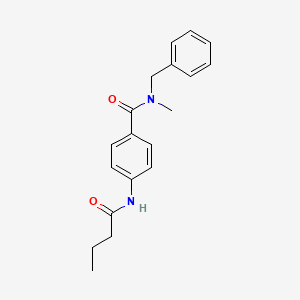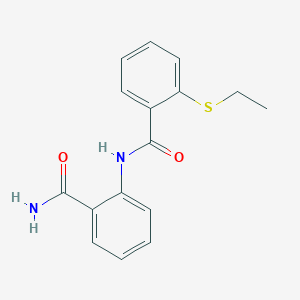![molecular formula C19H22N2O5S2 B11168989 2-(phenylsulfonyl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide](/img/structure/B11168989.png)
2-(phenylsulfonyl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(BENZENESULFONYL)-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]ACETAMIDE is a complex organic compound that features both benzenesulfonyl and piperidine-1-sulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(BENZENESULFONYL)-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]ACETAMIDE typically involves multiple steps, starting with the preparation of benzenesulfonyl chloride and piperidine-1-sulfonyl chloride. These intermediates are then reacted with appropriate amines and acetylating agents under controlled conditions to form the final product.
-
Benzenesulfonyl Chloride Preparation
-
Piperidine-1-sulfonyl Chloride Preparation
-
Final Compound Synthesis
- The prepared benzenesulfonyl chloride and piperidine-1-sulfonyl chloride are reacted with an appropriate amine and acetylating agent to form 2-(BENZENESULFONYL)-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]ACETAMIDE.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using the above-mentioned routes, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-(BENZENESULFONYL)-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfonyl groups can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines and alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
Oxidation: Sulfonic acids and other oxidized derivatives.
Reduction: Amines and alcohols.
Substitution: Halogenated and nitrated derivatives.
Scientific Research Applications
2-(BENZENESULFONYL)-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate and in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(BENZENESULFONYL)-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The sulfonyl groups can interact with proteins and enzymes, potentially inhibiting their activity. The piperidine moiety may also contribute to its biological effects by interacting with neurotransmitter receptors and other cellular targets .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzenesulfonyl chloride: Similar in structure but contains a trifluoromethyl group instead of a piperidine moiety.
1-(2-Bromo-4-trifluoromethoxy-benzenesulfonyl)-piperidine: Contains a bromine and trifluoromethoxy group, offering different chemical properties.
4-(Piperidine-1-sulfonyl)-benzonitrile: Similar piperidine sulfonyl group but with a nitrile group instead of an acetamide.
Uniqueness
2-(BENZENESULFONYL)-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]ACETAMIDE is unique due to its combination of benzenesulfonyl and piperidine-1-sulfonyl groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C19H22N2O5S2 |
|---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
2-(benzenesulfonyl)-N-(4-piperidin-1-ylsulfonylphenyl)acetamide |
InChI |
InChI=1S/C19H22N2O5S2/c22-19(15-27(23,24)17-7-3-1-4-8-17)20-16-9-11-18(12-10-16)28(25,26)21-13-5-2-6-14-21/h1,3-4,7-12H,2,5-6,13-15H2,(H,20,22) |
InChI Key |
RWGKKVQEKBPIJX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CS(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-chloro-N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B11168910.png)

![N-[4-(butan-2-ylsulfamoyl)phenyl]-2-phenoxypropanamide](/img/structure/B11168918.png)
![N-[4-(butylsulfamoyl)phenyl]-3,4-dichlorobenzamide](/img/structure/B11168926.png)
![N-[3-(3-methylpiperidine-1-carbonyl)phenyl]benzamide](/img/structure/B11168929.png)

![N-[4-(morpholin-4-ylsulfonyl)phenyl]pentanamide](/img/structure/B11168944.png)
![N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-[(2-methoxyethyl)sulfanyl]benzamide](/img/structure/B11168954.png)
![2-(3,4-dimethoxyphenyl)-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B11168955.png)
![3-(butanoylamino)-N-{4-[(4-methylphenyl)sulfamoyl]phenyl}benzamide](/img/structure/B11168968.png)
![1-(4-methylphenyl)-5-oxo-N-[3-(propan-2-yloxy)propyl]pyrrolidine-3-carboxamide](/img/structure/B11168976.png)
![4-(acetylamino)-5-chloro-N-[4-chloro-2-(phenylcarbonyl)phenyl]-2-methoxybenzamide](/img/structure/B11168984.png)
![2-(4-Fluorophenyl)-1-[4-(furan-2-ylcarbonyl)piperazin-1-yl]ethanone](/img/structure/B11168988.png)
